molecular formula C19H22FN3O2 B6475587 N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide CAS No. 2640980-05-6

N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide

Cat. No.: B6475587
CAS No.: 2640980-05-6
M. Wt: 343.4 g/mol
InChI Key: ZOPRTLXBZQXRGB-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a 2-fluorophenyl group at the carboxamide nitrogen and a 3-methylpyridin-4-yl ether substituent at the piperidine’s 4-position. The fluorine atom on the phenyl ring likely enhances lipophilicity and metabolic stability, while the pyridinyl ether moiety may contribute to hydrogen bonding or π-π stacking interactions in biological systems .

Properties

IUPAC Name

N-(2-fluorophenyl)-4-[(3-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-14-12-21-9-6-18(14)25-13-15-7-10-23(11-8-15)19(24)22-17-5-3-2-4-16(17)20/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPRTLXBZQXRGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridinyl/Pyridazinyl Substituents

Compound A : N-(3-pyridazinyl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene]piperidine-1-carboxamide ()

  • Key Differences: Replaces the 2-fluorophenyl group with a pyridazinyl carboxamide substituent. Features a trifluoromethylpyridinyloxy-phenylmethylidene group instead of the 3-methylpyridinyloxymethyl group.
  • Functional Impact : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, which may improve membrane permeability but reduce metabolic stability compared to the 3-methylpyridinyl group .

Compound B : N-(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carboximidamide ()

  • Key Differences :
    • Substitutes piperidine with piperazine, increasing basicity.
    • Uses a carboximidamide (guanidine-like) group instead of carboxamide, altering hydrogen-bonding capacity.
    • The 3-(trifluoromethyl)phenyl group provides stronger hydrophobic interactions than the 2-fluorophenyl group.
  • Functional Impact : The carboximidamide moiety may enhance target affinity but reduce solubility due to increased polarity and charge at physiological pH .

Urea Derivatives with Piperidine/Phenyl Motifs

Compound C : Flucycloxuron ()

  • Key Differences :
    • Replaces carboxamide with a urea functional group.
    • Incorporates a cyclopropane ring and chlorophenyl group, increasing steric bulk.
  • Functional Impact : Urea derivatives often exhibit stronger hydrogen-bonding interactions but may suffer from reduced bioavailability due to higher polarity .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Carboxamide Substituent Piperidine Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound Piperidine 2-fluorophenyl 4-[(3-methylpyridin-4-yl)oxymethyl] Fluorophenyl, pyridinyl ether ~357.38 (calculated)
Compound A () Piperidine 3-pyridazinyl 4-(trifluoromethylpyridinyloxy)phenylmethylidene Trifluoromethyl, methylidene ~506.45 (reported)
Compound B () Piperazine 4-methylpyridin-2-yl 3-(trifluoromethyl)phenyl Carboximidamide, trifluoromethyl ~405.36 (reported)
Compound C (Flucycloxuron, ) Cyclopropane-linked 2,6-difluorobenzamide 4-chlorophenyl Urea, cyclopropane ~487.84 (reported)

Research Findings and Implications

  • Electronic Effects : The 2-fluorophenyl group in the target compound offers moderate electron-withdrawing effects compared to the stronger -I effect of trifluoromethyl in Compound A. This may influence binding kinetics in electron-rich environments .
  • Metabolic Stability : The 3-methylpyridinyl group in the target compound may undergo oxidative metabolism more readily than the trifluoromethyl group in Compound A, which is resistant to metabolic degradation .

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